(3S)-3-methylpentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-methylpentane-1-thiol is an organic compound characterized by a thiol group (-SH) attached to a pentane chain with a methyl group at the third carbon This compound is known for its strong odor, often described as similar to that of garlic or skunk
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methylpentane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylpentan-1-ol with a thiolating agent such as hydrogen sulfide (H₂S) in the presence of a catalyst. This reaction typically occurs under acidic conditions to facilitate the substitution of the hydroxyl group with a thiol group.
Another method involves the use of thiourea as a thiolating agent. In this process, 3-methylpentan-1-ol is reacted with thiourea in the presence of a strong acid, such as hydrochloric acid (HCl), to produce the desired thiol compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-methylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂). For example, this compound can be oxidized to form (3S)-3-methylpentane-1-disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, strong acids or bases as catalysts
Major Products
Oxidation: (3S)-3-methylpentane-1-disulfide
Reduction: this compound (from disulfide)
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
(3S)-3-methylpentane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the context of thiol-disulfide exchange reactions which are crucial in protein folding and function.
Medicine: Investigated for its potential therapeutic properties, including its antioxidant activity.
Industry: Employed in the production of flavors and fragrances due to its strong odor. It is also used in the synthesis of certain polymers and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-methylpentane-1-thiol involves its thiol group, which is highly reactive due to the presence of sulfur. Thiols can form disulfide bonds through oxidation, which is a key reaction in many biological processes. The thiol group can also act as a nucleophile, participating in various substitution reactions. These properties make this compound a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol with a shorter carbon chain.
Butanethiol: Another thiol with a four-carbon chain.
2-methyl-2-propanethiol: A thiol with a branched carbon chain.
Uniqueness
(3S)-3-methylpentane-1-thiol is unique due to its specific structure, which includes a methyl group at the third carbon of the pentane chain. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to simpler thiols like ethanethiol and butanethiol, this compound has a more complex structure, which can lead to different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
22299-67-8 |
---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
(3S)-3-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
WUACDJJGMSFOGF-LURJTMIESA-N |
Isomerische SMILES |
CC[C@H](C)CCS |
Kanonische SMILES |
CCC(C)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.